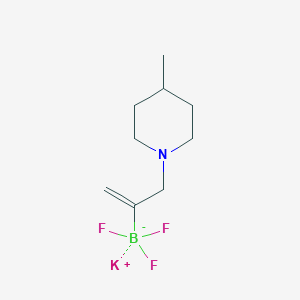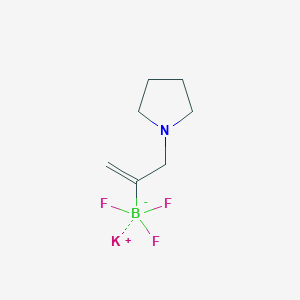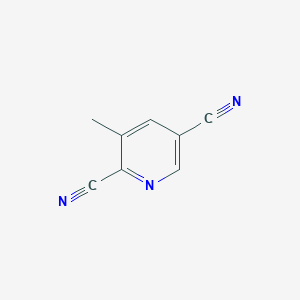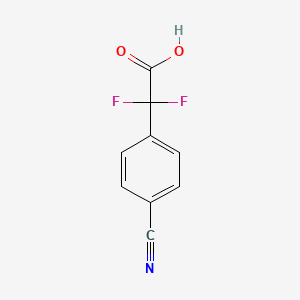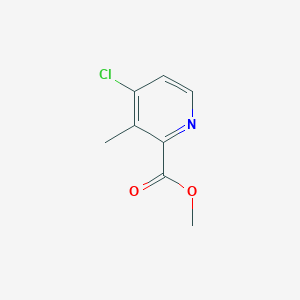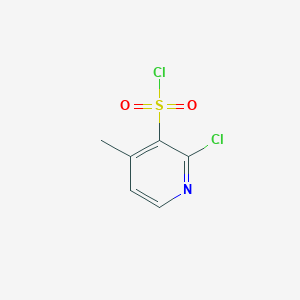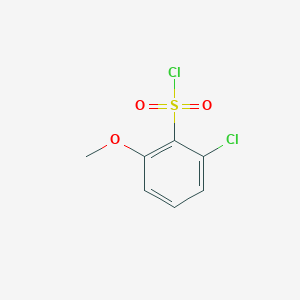amine dihydrochloride CAS No. 1332530-20-7](/img/structure/B1455645.png)
[2-(Morpholin-4-ylsulfonyl)ethyl](pyridin-3-ylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C12H21Cl2N3O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable sulfonyl chloride to form the morpholin-4-ylsulfonyl derivative.
Alkylation: The morpholin-4-ylsulfonyl derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Coupling with Pyridine: The resulting intermediate is coupled with a pyridine derivative under suitable conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.
科学研究应用
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the morpholine and pyridine rings allows for specific interactions with proteins, influencing their function and stability.
相似化合物的比较
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: can be compared with other similar compounds, such as:
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Similar structure but with a different position of the pyridine ring, leading to variations in reactivity and biological activity.
2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride: Another isomer with the pyridine ring in the 4-position, affecting its chemical properties and applications.
The uniqueness of 2-(Morpholin-4-ylsulfonyl)ethylamine dihydrochloride lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
1332530-20-7 |
|---|---|
分子式 |
C12H20ClN3O3S |
分子量 |
321.82 g/mol |
IUPAC 名称 |
2-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c16-19(17,15-5-7-18-8-6-15)9-4-14-11-12-2-1-3-13-10-12;/h1-3,10,14H,4-9,11H2;1H |
InChI 键 |
YIHURVCTWVBRKK-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl.Cl |
规范 SMILES |
C1COCCN1S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


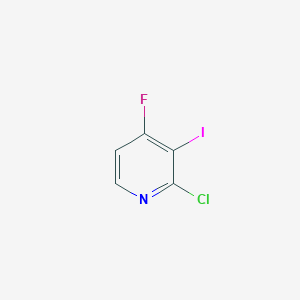
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
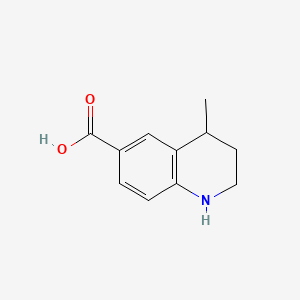

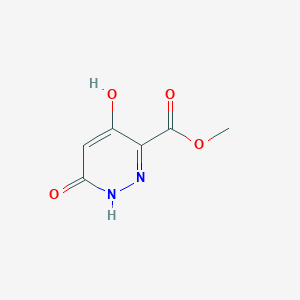
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
